6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials followed by cyclization and chlorination steps. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis and chlorination . Another approach includes the use of microwave-assisted synthesis, which has been shown to be an efficient method for preparing pyrido[3,2-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other advanced techniques could potentially be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms in the compound can be substituted with other functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Phosphorus Oxychloride (POCl3): Used for chlorination reactions.
Arylacetonitriles: Used in the initial condensation step.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly in the treatment of breast cancer.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways are still under investigation, but studies have indicated its effects on cyclin-dependent kinases (CDKs) and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrido[2,3-d]pyrimidine moiety.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Uniqueness
6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features and its potential as a more effective anticancer agent compared to other similar compounds. Its ability to inhibit a broader range of targets and its higher activity against certain cancer cell lines make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C8H6ClN3O2 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
6-chloro-1-methylpyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-4-2-3-5(9)10-6(4)7(13)11-8(12)14/h2-3H,1H3,(H,11,13,14) |
InChI Key |
HFLDCTZAQOIYQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.